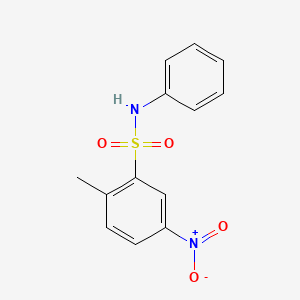

Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl-

Description

Its synthesis involves multi-step reactions starting from 4-chloroaniline and 1-(4-hydroxyphenyl)-ethanone, followed by condensation with 4-nitrotoluene-2-sulfonyl chloride and subsequent derivatization with aldehydes or heterocyclic amines to form antimicrobial agents . The compound exhibits notable antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi . Its structure-activity relationship (SAR) is influenced by the electron-withdrawing nitro group, which enhances stability and modulates interactions with biological targets.

Properties

CAS No. |

79-88-9 |

|---|---|

Molecular Formula |

C13H12N2O4S |

Molecular Weight |

292.31 g/mol |

IUPAC Name |

2-methyl-5-nitro-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C13H12N2O4S/c1-10-7-8-12(15(16)17)9-13(10)20(18,19)14-11-5-3-2-4-6-11/h2-9,14H,1H3 |

InChI Key |

YBHDHKAUAAYLDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

4-Nitro-N-phenyltoluene-2-sulphonamide can be synthesized through several methods. One common synthetic route involves the nitration of N-phenyltoluene-2-sulphonamide. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Sulfonation of Paranitrotoluene

The primary precursor, paranitrotoluene (4-methyl-1-nitrobenzene), undergoes sulfonation with chlorosulfonic acid in organic solvents like chlorobenzene or dichloromethane . This reaction introduces the sulfonyl chloride group at the ortho position relative to the nitro group:

Reaction Conditions

-

Reagents : Chlorosulfonic acid (1.2–1.5 molar excess)

-

Solvents : Chlorobenzene, dichloromethane, or carbon tetrachloride

The resulting intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride, is purified via water washing and solvent evaporation .

Hydrogenation Reduction

The nitro group is reduced to an amine using hydrogen gas in a high-pressure reactor:

Steps

-

Catalyst : Typically a transition metal catalyst (e.g., palladium or nickel)

-

Conditions : High temperature and pressure with ammonia water as a co-reactant

This step is critical for introducing the amine functionality, enabling subsequent nucleophilic reactions.

Reactivity Profile

The compound exhibits distinct chemical reactivity due to its functional groups:

Electrophilic Sulfonyl Group

The sulfonyl group reacts with nucleophiles via nucleophilic acyl substitution:

Nitro Group Reactivity

The nitro group acts as a strong electron-withdrawing meta-director:

-

Reduction : Converts nitro to amine (see Section 1.2)

-

Electrophilic Aromatic Substitution : Directs incoming groups to the meta position

Isoxazole Formation

Condensation with hydroxylamine hydrochloride yields dihydroisoxazole derivatives:

Reaction Sequence

-

Chalcone Formation : Reaction with substituted aldehydes

-

Cyclization : Reflux with hydroxylamine hydrochloride in ethanol

Example Product :

N-(4-(3-(5-(2-hydroxyphenyl)-4,5-dihydroisoxazol-3-yl)phenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide

Thiazepine Derivatives

Reaction with 2-aminobenzenethiol under acidic conditions forms benzo[b] thiazepine derivatives:

Key Steps

Carbonic Anhydrase IX Inhibition

Aryl thiazolone–benzenesulfonamide hybrids exhibit potent inhibitory effects against carbonic anhydrase IX, with IC₅₀ values comparable to staurosporine .

Antimicrobial Agents

Derivatives synthesized via isoxazole/thiazepine formation show activity against Bacillus subtilis, Staphylococcus aureus, and Salmonella typhi .

Critical Analysis of Reaction Mechanisms

The compound’s synthesis and reactivity are influenced by:

-

Sulfonation Efficiency : Chlorosulfonic acid’s high activity minimizes byproducts during sulfonation .

-

Catalyst Selection : Ruthenium catalysts enable selective N-alkylation of sulfonamides, critical for functional diversification .

-

Substituent Effects : The nitro group’s electron-withdrawing nature stabilizes intermediates during condensation reactions .

Scientific Research Applications

Pharmacological Applications

1. Nonsteroidal Progesterone Receptor Antagonists

Benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists. Research indicates that these compounds can be effective in treating conditions such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders.

- A study reported the synthesis of various benzenesulfonamide derivatives that exhibited potent progesterone receptor antagonistic activity, with some compounds showing submicromolar IC50 values . The benzenesulfonanilide structure serves as a promising scaffold for developing selective progesterone receptor modulators.

2. Carbonic Anhydrase Inhibition

Recent studies have highlighted the inhibitory effects of benzenesulfonamide derivatives on carbonic anhydrase IX, an enzyme implicated in various cancers. Compounds derived from benzenesulfonamides showed high selectivity for carbonic anhydrase IX over other isoforms, indicating potential therapeutic applications in oncology .

Analytical Applications

1. Chromatographic Separation

Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl has been effectively analyzed using High-Performance Liquid Chromatography (HPLC). The method involves reverse-phase chromatography with a mobile phase consisting of acetonitrile and water, which allows for the efficient separation and analysis of this compound along with its impurities .

Table 1: HPLC Method Parameters

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile + Water + Acid |

| Particle Size | 3 µm for UPLC applications |

| Compatibility | Mass-Spec (requires formic acid) |

Case Studies

Case Study 1: Synthesis of Novel Derivatives

A comprehensive study focused on synthesizing new aryl thiazolone-benzenesulfonamides demonstrated their potential as inhibitors of carbonic anhydrase IX. These derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX and displayed significant selectivity over carbonic anhydrase II . The study also explored cellular uptake and apoptosis induction in cancer cell lines.

Case Study 2: Development of PR Antagonists

Another research effort investigated the structure-activity relationship of benzenesulfonamide derivatives as progesterone receptor antagonists. The findings revealed that modifications to the benzenesulfonamide scaffold could enhance binding affinity and selectivity for the progesterone receptor, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Nitro-N-phenyltoluene-2-sulphonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzenesulfonamide Derivatives

Substituted Benzenesulfonamides with Amino vs. Nitro Groups

5-Amino-2-methyl-N-phenylbenzenesulfonamide (CAS 79-72-1, ) shares structural similarity but replaces the nitro group with an amino (-NH₂) group. This substitution alters electronic properties: the nitro group increases electrophilicity, while the amino group enhances nucleophilicity. In contrast, the nitro analog’s antimicrobial efficacy highlights the importance of electron-withdrawing groups in targeting bacterial enzymes .

Ureido-Linked Benzenesulfonamides

Ureido benzenesulfonamides () incorporate a GABA (γ-aminobutyric acid) linker between the ureido and sulfonamide groups. These derivatives exhibit selective inhibition of carbonic anhydrase (CA) isoforms hCA IX and XII (associated with hypoxic tumors) over cytosolic hCA I and II. Compared to the target compound, the ureido-GABA linker introduces flexibility and hydrogen-bonding capacity, critical for isoform selectivity .

Thiadiazole-Containing Arylsulfonamides

Arylsulfonamide derivatives with 1,3,4-thiadiazole substituents () demonstrate potent anticancer activity against breast (MCF-7), colon (HCT116), and cervical (HeLa) cancer cell lines. The thiadiazole ring enhances lipophilicity and serves as a bioisostere for oxadiazole, improving membrane permeability. Unlike the nitro-substituted target compound, these derivatives prioritize heterocyclic moieties for kinase or CA inhibition .

Alkyl/Aralkyl-Substituted Derivatives

N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives () feature alkyl/aralkyl groups at the ortho and meta positions. These modifications enhance antibacterial activity (e.g., against Staphylococcus spp.) and anti-enzymatic properties (e.g., lipoxygenase inhibition). The target compound’s nitro and methyl groups similarly optimize steric and electronic interactions but focus on broader-spectrum antimicrobial effects .

Biological Activity

Benzenesulfonamide derivatives, including 2-methyl-5-nitro-N-phenyl-, have garnered significant attention in scientific research due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its effects on cardiovascular health, anti-inflammatory properties, and antimicrobial efficacy.

Cardiovascular Effects

Recent studies have demonstrated that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A notable study utilized an isolated rat heart model to evaluate these effects. The findings indicated that 4-(2-amino-ethyl)-benzenesulfonamide , a derivative of benzenesulfonamide, significantly decreased perfusion pressure in a time-dependent manner compared to other compounds and control conditions. The study suggested that this compound interacts with calcium channels, potentially forming ligand-channel complexes that lead to reduced vascular resistance .

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 nM |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |

The study concluded that while benzenesulfonamide itself showed moderate effects, its derivatives exhibited more pronounced changes in cardiovascular function, emphasizing the potential for developing targeted therapies for hypertension and related disorders .

Anti-inflammatory Activity

The anti-inflammatory properties of benzenesulfonamides have also been explored extensively. In a study assessing various derivatives, compounds such as 4a and 4c were found to inhibit carrageenan-induced rat paw edema by approximately 94.69% and 89.66% , respectively, at different time intervals . These results indicate that benzenesulfonamides may serve as effective anti-inflammatory agents.

Antimicrobial Activity

Benzenesulfonamides have demonstrated significant antimicrobial activity against various pathogens. For instance, compound 4d exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while compound 4h showed an MIC of 6.63 mg/mL against S. aureus. . This antimicrobial efficacy positions benzenesulfonamides as promising candidates for further development in treating bacterial infections.

Case Studies

Several case studies highlight the therapeutic potential of benzenesulfonamides:

- Cardiovascular Study : An isolated rat heart model indicated significant reductions in perfusion pressure with specific derivatives, suggesting potential applications in managing cardiovascular diseases .

- Anti-inflammatory Trials : In vivo studies demonstrated the effectiveness of certain benzenesulfonamide derivatives in reducing inflammation in animal models, paving the way for potential clinical applications in inflammatory conditions .

- Antimicrobial Assessments : Laboratory evaluations confirmed the potency of various derivatives against common bacterial strains, indicating their utility in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-nitro-N-phenylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sulfonylation of 2-methyl-5-nitroaniline with phenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., pyridine or triethylamine). Temperature (60–80°C) and stoichiometric ratios (1:1.2 aniline:sulfonyl chloride) are critical for minimizing side products like disubstituted sulfonamides . For heterogeneous catalysis, magnetically retrievable CoFe@rGO nanohybrids have been shown to improve yields (up to 92%) by enhancing reaction efficiency and enabling catalyst reuse .

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| None (thermal) | DMF | 80 | 65–70 | |

| CoFe@rGO nanohybrid | DMF | 70 | 88–92 |

Q. Which spectroscopic techniques are most effective for characterizing 2-methyl-5-nitro-N-phenylbenzenesulfonamide?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5 ppm), and NH protons (δ 10.2 ppm). C NMR confirms sulfonamide carbonyl (δ 165–170 ppm) .

- IR : Strong absorption bands at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) .

- Mass Spectrometry : ESI-MS ([M+H]) matches theoretical molecular weight (e.g., CHNOS: 309.07 g/mol) .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) are recommended for calculating frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Basis sets such as 6-311++G(d,p) improve accuracy for nitro and sulfonamide groups . For example, the nitro group’s electron-withdrawing effect reduces HOMO energy, influencing reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How do substituent effects (methyl, nitro) influence the regioselectivity of further functionalization?

- Methodological Answer : The nitro group at position 5 directs electrophiles to the para position (relative to itself) due to its strong electron-withdrawing nature, while the methyl group at position 2 sterically hinders ortho substitution. Computational studies (e.g., Fukui indices via DFT) quantify nucleophilic/electrophilic sites. Experimental validation via bromination or nitration reactions shows >80% para-substituted products .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized workup procedures. Key steps:

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Byproduct Analysis : LC-MS identifies disubstituted sulfonamides; adjust stoichiometry to 1:1.05 (aniline:sulfonyl chloride) to suppress them .

Catalyst Screening : Compare homogeneous (e.g., DMAP) vs. heterogeneous (e.g., CoFe@rGO) systems for reproducibility .

Q. How can reaction thermodynamics guide solvent selection for large-scale synthesis?

- Methodological Answer : Calculate Gibbs free energy (ΔG) of solvation using COSMO-RS models to rank solvent compatibility. Polar aprotic solvents (DMF, DMSO) exhibit lower ΔG values (-15 to -20 kcal/mol) compared to dichloromethane (-8 kcal/mol), favoring solubility and reaction progression . Experimental validation shows DMF increases yields by 25% over THF .

Q. What computational methods optimize the compound’s crystal structure prediction?

- Methodological Answer : Combine DFT geometry optimization with Powder X-ray Diffraction (PXRD) pattern simulations (e.g., using Mercury software). For accurate lattice parameters, employ dispersion-corrected functionals (e.g., B3LYP-D3). Compare simulated and experimental PXRD to identify polymorphs .

Data Contradiction Analysis

Q. Why do some studies report variable bioactivity for structurally similar sulfonamides?

- Methodological Answer : Subtle differences in substituent positioning (e.g., nitro vs. methoxy groups) alter electronic profiles and binding affinities. Use SAR (Structure-Activity Relationship) models:

- Hammett Constants : σ values predict electron-withdrawing effects (nitro: σ = 0.78) vs. electron-donating groups (methyl: σ = -0.17) .

- Docking Studies : AutoDock Vina evaluates interactions with target proteins (e.g., carbonic anhydrase), where nitro groups enhance binding via polar contacts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.